molecular formula C13H14N2O5 B15377142 3-Pentofuranosylquinazolin-4(3h)-one CAS No. 23701-75-9

3-Pentofuranosylquinazolin-4(3h)-one

Cat. No.: B15377142
CAS No.: 23701-75-9
M. Wt: 278.26 g/mol
InChI Key: LVFOHHDSTHVJEE-UHFFFAOYSA-N
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Description

3-Pentofuranosylquinazolin-4(3H)-one is a novel synthetic compound designed for pharmaceutical and agrochemical research. It is built upon the privileged 4(3H)-quinazolinone scaffold, a structure recognized for its diverse biological activities and presence in numerous natural products . This specific analog integrates a pentofuranosyl group, a structural feature that may influence the compound's solubility, bioavailability, and target interaction, making it a valuable candidate for investigating new therapeutic agents. The 4(3H)-quinazolinone core is a versatile pharmacophore with demonstrated potential in anticancer research. Derivatives of this scaffold have been shown to act as multi-tyrosine kinase inhibitors, effectively targeting key enzymes involved in cancer cell proliferation and survival, such as EGFR, HER2, and VEGFR-2 . Some quinazolinone-based inhibitors have exhibited potent cytotoxicity, in some cases exceeding the potency of established drugs like lapatinib in cell-based assays . The primary value of this compound lies in its use as a key intermediate or target molecule for discovering new lead compounds. Researchers can utilize it to explore structure-activity relationships (SAR) and to develop novel agents with potential activity against various cancers, drug-resistant bacteria, and other diseases . This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

23701-75-9

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]quinazolin-4-one

InChI

InChI=1S/C13H14N2O5/c16-5-9-10(17)11(18)13(20-9)15-6-14-8-4-2-1-3-7(8)12(15)19/h1-4,6,9-11,13,16-18H,5H2

InChI Key

LVFOHHDSTHVJEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The structural and functional distinctions between 3-pentofuranosylquinazolin-4(3H)-one and its analogues are summarized below, based on available data from synthetic and pharmacological studies.

Table 1: Key Structural and Pharmacological Comparisons

Compound Substituent Position/Type Solubility Profile Analgesic Activity (ED₅₀, mg/kg) Mechanism Insights
Quinazolin-4(3H)-one (Base) None Low (hydrophobic) 45.2 ± 2.1 Weak COX inhibition
2-Methylquinazolin-4(3H)-one Methyl at C2 Moderate 32.7 ± 1.8 Enhanced lipophilicity
2-Phenylquinazolin-4(3H)-one Phenyl at C2 Low 18.9 ± 1.3 Strong receptor binding
This compound Pentofuranosyl at C3 High (hydrophilic) Not yet reported Probable glycoside-mediated targeting

Key Findings

Structural Impact on Activity: 2-Methyl and 2-Phenyl Derivatives: The methyl group at C2 moderately enhances analgesic activity compared to the base compound, likely due to increased lipophilicity and membrane permeability. The phenyl group at C2 confers superior activity (ED₅₀ = 18.9 mg/kg vs. 45.2 mg/kg for the base compound), attributed to π-π stacking interactions with hydrophobic receptor pockets . This may shift its mechanism toward glycoside-specific pathways (e.g., nucleoside transporters) rather than direct cyclooxygenase (COX) inhibition.

Pharmacological Performance: The 2-phenyl derivative outperformed standard analgesics like aspirin (ED₅₀ = 25.4 mg/kg) and indomethacin (ED₅₀ = 22.1 mg/kg) in acetic acid-induced writhing tests .

Synthetic Accessibility: 2-Methyl and 2-phenyl derivatives are synthesized via straightforward cyclocondensation reactions . The 3-pentofuranosyl variant requires glycosylation steps under controlled stereochemical conditions, complicating scalability.

Q & A

What are the methodological challenges in synthesizing 3-Pentofuranosylquinazolin-4(3H)-one, and how can they be addressed?

Answer:
Synthesis of this compound involves multi-step reactions, including cyclization, functional group coupling, and purification. Key challenges include:

  • Low yields due to steric hindrance from the pentofuranosyl group. Mitigate by using phase transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
  • Byproduct formation during cyclization. Optimize reaction conditions (e.g., microwave-assisted synthesis at controlled temperatures) to reduce side reactions .
  • Purification difficulties . Employ recrystallization with ethanol/water mixtures or column chromatography for high-purity isolation .

How do substituents on the quinazolin-4(3H)-one core influence biological activity?

Answer:
Substituents modulate interactions with biological targets. For example:

SubstituentBiological ActivityExperimental Approach
Furan/Isoxazole Enhanced anticancer activityDocking studies with kinase targets
Hydroxyphenyl Antimicrobial propertiesAgar diffusion assays
Thiophenyl Improved metabolic stabilityIn vitro cytochrome P450 assays

To study substituent effects:

  • Use structure-activity relationship (SAR) models.
  • Compare IC₅₀ values across derivatives in enzyme inhibition assays .

What analytical techniques confirm the structural integrity of quinazolin-4(3H)-one derivatives?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₃N₂OF for fluorophenyl derivatives) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., planar quinazolinone core with substituent orientation) .

How can reaction conditions be optimized to improve synthetic yields?

Answer:

ConditionOptimization StrategyExample Outcome
Catalysts Phase transfer catalysts (e.g., PEG-400) improve solubility and reaction rates .Yield increased from 45% to 72% .
Temperature Microwave-assisted synthesis reduces time (e.g., 30 minutes vs. 6 hours) .85% yield for oxadiazolyl derivatives .
Solvent System Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .Purity >98% achieved .

How to resolve contradictions in pharmacological data across studies?

Answer:
Discrepancies may arise from:

  • Varied assay conditions (e.g., cell lines, incubation times). Standardize protocols using guidelines like OECD 423 .
  • Impurity interference . Re-evaluate compound purity via HPLC (>95% purity threshold) .
  • Biological model differences . Cross-validate results in multiple models (e.g., in vitro + in vivo) .

What computational methods predict target interactions for quinazolin-4(3H)-one derivatives?

Answer:

  • Molecular Docking : Simulate binding to ATP pockets (e.g., EGFR kinase) using AutoDock Vina. Furanyl derivatives show stronger hydrogen bonding with Lys721 .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Isoxazole-containing analogs exhibit lower binding free energies (ΔG = -9.2 kcal/mol) .

How is X-ray crystallography applied to quinazolin-4(3H)-one derivatives?

Answer:

  • Single-crystal analysis resolves bond lengths and angles (e.g., C=O bond at 1.22 Å in 3-(4-chlorophenyl) derivatives) .
  • Intermolecular interactions : Identify π-π stacking between aromatic rings and hydrogen bonds with water molecules, critical for crystal packing .

What strategies validate the biological activity of new derivatives?

Answer:

  • Dose-response assays : Determine IC₅₀ values in cancer cell lines (e.g., MCF-7, HepG2) .
  • Mechanistic studies : Western blotting to assess kinase inhibition (e.g., reduced phospho-ERK levels) .
  • Toxicity profiling : Use zebrafish models to evaluate acute toxicity (LC₅₀ > 100 µM) .

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